molecular formula C8H9ClS B2861958 2-(2-Chlorophenyl)ethanethiol CAS No. 131911-21-2

2-(2-Chlorophenyl)ethanethiol

Cat. No.: B2861958
CAS No.: 131911-21-2
M. Wt: 172.67
InChI Key: TZMSNXHKWBFVME-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)ethanethiol is a high-purity chemical compound provided as a reference standard for research and development. With the molecular formula C8H9ClS , this organosulfur compound belongs to the class of thiols, which are widely studied for their potent and diverse aromatic properties . Thiols are significant flavor and aroma constituents in various food products, often contributing meaty, roasted onion, or sulfurous notes at low odor thresholds . Researchers can investigate its potential applications in organic synthesis, as a building block for more complex molecules, or in studies related to flavor chemistry and aroma characterization. The structural identity of the compound is confirmed, providing researchers with a reliable material for their investigative work. This product is intended for laboratory research use only and is not classified as a drug, diagnostic, or household chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSNXHKWBFVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131911-21-2
Record name 2-(2-chlorophenyl)ethane-1-thiol
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Synthetic Methodologies for 2 2 Chlorophenyl Ethanethiol and Its Analogues

Direct Synthesis Routes

Direct synthesis methods focus on constructing the target molecule from precursors that already contain either the 2-chlorophenyl group or the ethanethiol (B150549) moiety.

Strategies Involving 2-Chlorophenyl-Substituted Precursors

A primary route to synthesizing 2-(2-chlorophenyl)ethanethiol involves the use of a 2-chlorophenyl-substituted starting material. One common approach is the reaction of a 2-chlorophenylethyl halide, such as 2-chlorophenylethyl bromide, with a source of the thiol group. This nucleophilic substitution reaction typically employs a hydrosulfide (B80085) salt, like sodium hydrosulfide (NaSH), to introduce the sulfhydryl group. libretexts.org

Another strategy involves the reduction of a corresponding carbonyl compound. For instance, 2-chlorophenylacetic acid can be converted to its corresponding ethyl ester, which is then reduced to 2-(2-chlorophenyl)ethanol. Subsequent conversion of the alcohol to a leaving group (e.g., a tosylate or halide) allows for the introduction of the thiol group via nucleophilic substitution with a thiolating agent.

Furthermore, the reaction of 2-chlorostyrene (B146407) with hydrogen sulfide (B99878) in the presence of a suitable catalyst can also yield this compound. wikipedia.org This method, known as hydrothiolation, directly adds the H-S bond across the double bond of the styrene (B11656) derivative.

A related approach has been documented for the synthesis of an analogous iodo-compound, 2-(2-iodophenyl)ethanethiol, which can be prepared by reacting 2-iodobenzyl chloride with thiourea, followed by hydrolysis. vulcanchem.com This suggests a similar pathway could be viable for the chloro-analogue, starting from 2-chlorobenzyl chloride.

Approaches Utilizing Ethanethiol-Based Reagents

Alternatively, syntheses can commence from ethanethiol or its derivatives. Ethanethiol itself is a potent nucleophile, especially when deprotonated to form sodium ethanethiolate (CH3CH2SNa). wikipedia.org This thiolate can then react with a suitable electrophilic 2-chlorophenyl precursor. For example, the reaction of sodium ethanethiolate with a 2-chlorophenylethyl halide would directly form the carbon-sulfur bond. wikipedia.org

Ethanethiol can also be used in palladium-catalyzed coupling reactions. scielo.br For instance, coupling ethanethiol with a 2-chlorophenyl halide bearing a suitable activating group could potentially form the desired product. While direct coupling to an unactivated aryl chloride can be challenging, related methods have been used to form aryl thioethers. sigmaaldrich.com

A patent describes a process where ethanethiol is reacted with an acid chloride in the presence of a base like potassium tert-butoxide to form a thioester, which can be a precursor to more complex molecules. google.com This highlights the versatility of ethanethiol as a building block in organic synthesis. sigmaaldrich.comwikipedia.org

Indirect Synthetic Pathways and Derivatization from Related Compounds

Indirect methods involve the synthesis of a related molecule, followed by chemical modification to introduce the desired functional groups.

Halogenated Phenylethylamine Precursors in Related Syntheses

The synthesis of various substituted phenylethylamines has been extensively studied. google.comgoogle.com These compounds, including halogenated derivatives, can serve as precursors for further chemical transformations. whiterose.ac.uknih.gov For instance, a halogenated phenylethylamine could potentially be converted to the corresponding ethanethiol derivative through a sequence of reactions, such as diazotization of the amino group followed by introduction of the thiol functionality. While direct conversion can be complex, this pathway offers an alternative starting from readily available precursors.

Methods for Thiol Introduction in Aromatic Systems

Several general methods exist for introducing a thiol group onto an aromatic ring, which can be applied to the synthesis of chlorophenyl-containing thiols. acs.orggoogle.comgoogle.com One such method involves the rearrangement of O-aryl dialkylthiocarbamates to their S-aryl isomers, which can then be hydrolyzed to the corresponding thiophenol. wikipedia.org

Another approach is the reaction of an aryllithium or Grignard reagent with elemental sulfur, followed by acidic workup to yield the thiol. wikipedia.org For the synthesis of this compound, this would involve preparing the organometallic reagent from a suitable 2-chlorophenylethyl halide.

Additionally, a two-step procedure has been described for the introduction of a thiol group onto aromatic substrates via an arylsulfonium salt intermediate, which then undergoes dealkylation to afford the arylthiol. acs.org

Reagent/MethodDescription
Sodium HydrosulfideA common thiolating agent used in nucleophilic substitution reactions with alkyl halides. libretexts.org
ThioureaReacts with alkyl halides to form an isothiouronium salt, which is then hydrolyzed to the thiol. libretexts.orgvulcanchem.com
Sodium EthanethiolateA strong nucleophile used to form thioethers by reacting with electrophiles. wikipedia.org
Palladium CatalysisUsed in cross-coupling reactions to form C-S bonds. scielo.br
O-Aryl Dialkylthiocarbamate RearrangementAn indirect method to convert phenols to thiophenols. wikipedia.org

Synthesis of Complex Derivatives Incorporating Chlorophenyl and Ethanethiol Moieties

The chemical literature details the synthesis of numerous complex molecules that contain both chlorophenyl and ethanethiol-related structures. These syntheses often showcase advanced chemical strategies that could be adapted for the preparation of this compound.

For example, a mechanochemical, three-component reaction of α-imino ketones, amines, and thiols has been reported to produce α,α-amino thioketones, including derivatives with chlorophenyl groups. nih.gov Another study describes the synthesis of 2-(((2-chlorophenyl)(3,5-di-tert-butyl-4-hydroxyphenyl)methyl)thio)acetaldehyde via a 1,6-conjugate addition reaction. rsc.org

Furthermore, complex heterocyclic structures incorporating these moieties have been synthesized. For instance, the synthesis of a phenyltropane derivative containing a 3-(4-chlorophenyl) group and a diaminodithiol chelating group has been described. google.com The synthesis of various thiazinane derivatives also involves reactions with precursors containing chlorophenyl and thiol groups. mdpi.comsemanticscholar.org

The synthesis of a HER2/EGFR dual kinase inhibitor involved the use of ethanethiol in an O-demethylation step of a complex intermediate containing a chlorinated aromatic ring. clockss.org These examples demonstrate the broad utility of these chemical motifs in the construction of diverse and complex molecular architectures. sioc-journal.cngoogle.com

Precursor TypeSynthetic Approach
2-Chlorophenylethyl HalideNucleophilic substitution with a thiolating agent. libretexts.org
2-ChlorostyreneHydrothiolation with hydrogen sulfide. wikipedia.org
EthanethiolReaction with an electrophilic 2-chlorophenyl precursor. wikipedia.org
Halogenated PhenylethylaminePotential for conversion to the corresponding thiol. google.comwhiterose.ac.uk
2-ChlorophenolConversion to thiophenol via rearrangement. wikipedia.org

Catalytic and Stereoselective Synthesis Approaches

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and stereocontrol. While specific catalytic stereoselective syntheses for this compound are not extensively detailed in the provided literature, analogous principles from related thioether syntheses offer significant insights.

DABCO-Catalyzed 1,6-Conjugate Addition in Thioether Synthesis

A notable catalytic method for the formation of carbon-sulfur bonds is the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed 1,6-conjugate addition of thiols to para-quinone methides (p-QMs). researchgate.netrsc.orgscispace.comnih.gov This reaction provides an efficient route to synthesize diarylmethyl thioethers, which are structural analogues of arylethanethiols. researchgate.netrsc.orgscispace.com

The reaction mechanism involves the activation of the thiol by the basic DABCO catalyst, which facilitates the nucleophilic attack on the electrophilic p-QM. This method is advantageous due to its operational simplicity and the use of a readily available and inexpensive base catalyst. researchgate.net Researchers have developed a rapid and straightforward protocol for synthesizing a series of diarylmethyl thioethers with yields ranging from 13% to 85% using this approach. rsc.orgscispace.comnih.gov The reaction is a part of a broader field where various catalysts, including phosphines and Lewis acids, are used to mediate the addition of thiols to quinone methides. researchgate.netscispace.comacs.org By tuning the catalyst, it is possible to achieve high diastereoselectivity in certain thia-Michael additions. researchgate.netscispace.com

Table 1: Representative Examples of DABCO-Catalyzed 1,6-Conjugate Addition for Thioether Synthesis rsc.orgscispace.comnih.gov

Thiol Reactantp-Quinone Methide ReactantProductYield
Thiophenol2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneDiarylmethyl Thioether85%
4-Methylbenzenethiol2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneDiarylmethyl Thioether82%
4-Chlorobenzenethiol2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneDiarylmethyl Thioether75%
Ethanethiol2,6-di-tert-butyl-4-benzylidene-cyclohexa-2,5-dienoneAryl-alkyl Thioether13%

Green Chemistry Considerations in the Synthesis of Arylethanethiols

The principles of green chemistry are increasingly integral to the development of synthetic routes for all chemical compounds, including arylethanethiols. acs.orgnih.gov These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsemanticscholar.orgskpharmteco.com

Key green chemistry considerations applicable to arylethanethiol synthesis include:

Catalysis over Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.orgsemanticscholar.org The DABCO-catalyzed reaction is an example of this principle. researchgate.net

Safer Solvents and Auxiliaries : Many traditional organic syntheses use volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, or conducting reactions under solvent-free conditions. nih.govsemanticscholar.org For instance, some enzymatic processes for antibiotic synthesis, which previously required complex protecting groups, now run in water at ambient temperatures. acs.org

Design for Energy Efficiency : Synthetic methods should be designed to minimize energy requirements. semanticscholar.orgnih.gov The use of alternative energy sources like microwave irradiation or concentrated solar radiation, as demonstrated in the synthesis of other heterocyclic compounds, can lead to shorter reaction times and lower energy consumption. nih.govrsc.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov High-yield reactions with minimal byproducts have a high atom economy.

Use of Renewable Feedstocks : A novel green approach has reported the use of alliin, a phytochemical from garlic, for the surface thiolation of graphene nanosheets, highlighting the potential of using renewable, plant-based reagents in organosulfur chemistry. rsc.orgrsc.orgresearchgate.net

Table 2: Application of Green Chemistry Principles to Arylethanethiol Synthesis

Green Chemistry PrinciplePotential Application in Arylethanethiol Synthesis
1. PreventionDesigning syntheses with high yields and minimal byproducts to prevent waste generation. acs.org
2. Atom EconomyChoosing reaction pathways that maximize the incorporation of starting materials into the final product. nih.gov
3. Less Hazardous SynthesesAvoiding toxic reagents and intermediates wherever practicable. skpharmteco.com
6. Design for Energy EfficiencyUtilizing microwave or solar energy to reduce reliance on conventional heating. nih.gov
8. Reduce DerivativesEmploying specific enzymes to avoid the need for protecting groups. acs.org
9. CatalysisUsing recyclable catalysts like DABCO instead of stoichiometric reagents. acs.orgsemanticscholar.org

Purification and Isolation Techniques in Organothiol Synthesis

The purification and isolation of the target compound are critical final steps in any chemical synthesis to ensure the removal of impurities, unreacted starting materials, and catalysts. youtube.comreachemchemicals.com For organothiols like this compound, several standard techniques are employed. reachemchemicals.com

Column Chromatography : This is one of the most common methods for purifying organic compounds. doi.org The crude product mixture is passed through a stationary phase, typically silica (B1680970) gel, using a mobile phase (eluent). rsc.orgdoi.org Separation occurs based on the differential adsorption of the components to the silica. For compounds of moderate polarity like arylethanethiols, a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) gradient, is often used as the eluent. rsc.orgscielo.br

Crystallization : This technique is used for purifying solid compounds. youtube.com The impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. youtube.com Upon cooling, the desired compound crystallizes out in a purer form, leaving impurities dissolved in the mother liquor. youtube.com The choice of solvent is crucial for effective purification.

Distillation : For liquid organothiols, distillation can be an effective purification method, especially for separating volatile liquids from non-volatile impurities or other liquids with a significant difference in boiling points. youtube.com Distillation under reduced pressure is used for high-boiling or thermally sensitive compounds to lower the boiling point and prevent decomposition. youtube.com

Extraction : Liquid-liquid extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. rsc.org This is frequently used during the work-up procedure to remove inorganic salts or water-soluble impurities. The organic layers are typically combined, washed with brine, and dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed. rsc.orgscielo.br

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for separating complex mixtures, preparative HPLC is used. rsc.org It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in higher resolution. Analytical HPLC is often used to determine the purity of the isolated product. rsc.orgscielo.br

Table 3: Common Purification Techniques in Organothiol Synthesis

TechniquePrinciple of SeparationTypical Application
Column ChromatographyDifferential adsorption onto a solid stationary phase (e.g., silica gel). rsc.orgdoi.orgPrimary purification of crude reaction mixtures to separate the product from byproducts and starting materials. rsc.org
CrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures. youtube.comPurification of solid organothiols or their derivatives. nih.gov
DistillationDifference in boiling points of the components in a liquid mixture. youtube.comPurification of liquid arylethanethiols; removal of volatile solvents. youtube.com
ExtractionDifferential solubility in two immiscible liquid phases. rsc.orgWork-up step to remove inorganic salts and water-soluble impurities. rsc.org
HPLCHigh-resolution separation based on differential partitioning between a mobile and stationary phase. rsc.orgFinal purification to achieve high purity; analytical assessment of purity. scielo.br

Chemical Reactivity and Mechanistic Investigations of 2 2 Chlorophenyl Ethanethiol

Thiol Functional Group Reactivity

The sulfur atom in the thiol group of 2-(2-chlorophenyl)ethanethiol possesses lone pairs of electrons and can engage in a variety of chemical transformations.

Nucleophilic Reactions and Intermolecular Condensations

The thiol group is nucleophilic and can participate in reactions where it attacks an electrophilic center. This nucleophilicity allows for the formation of new carbon-sulfur bonds, a key transformation in organic synthesis. For instance, in the presence of a suitable base, the thiol can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then undergo S-alkylation or S-acylation reactions.

Intermolecular condensations involving the thiol group are also significant. For example, thiols can react with α,β-unsaturated carbonyl compounds in a process known as the hetero-Michael addition. nih.gov This reaction proceeds via the nucleophilic attack of the thiol on the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. The reactivity in such additions can be influenced by the specific nature of the α,β-unsaturated compound and the reaction conditions. nih.gov

Another important condensation reaction is the formation of thioacetals or dithioketals from aldehydes or ketones, respectively. While not explicitly detailed for this compound in the provided context, this is a general reaction of thiols.

Oxidation Reactions of the Thiol Group

The thiol group is readily oxidized, and the oxidation state of the sulfur atom can vary depending on the oxidizing agent and reaction conditions.

One of the most common oxidation reactions of thiols is their conversion to disulfides (R-S-S-R'). libretexts.org This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. libretexts.org Mild oxidizing agents such as iodine (I₂) or bromine (Br₂) are often employed for this transformation. libretexts.org The formation of a disulfide bond from two thiol molecules is a redox reaction where the thiol is oxidized. libretexts.org This process is thermodynamically favored over the analogous formation of peroxides from alcohols due to the greater strength of the S-S single bond compared to the O-O bond. libretexts.org Environmentally friendly and chemoselective methods for the oxidation of thiols to disulfides have been developed, achieving high yields. odu.edu

Table 1: Examples of Thiol Oxidation to Disulfides

ReactantOxidizing AgentProductYieldReference
Thiol (R-SH)Bromine (Br₂) or Iodine (I₂)Disulfide (R-S-S-R)Not specified libretexts.org
Various aryl and aliphatic thiolsBobbitt's saltCorresponding disulfides71–99% odu.edu

This table presents generalized data on thiol oxidation and specific findings for a range of thiols.

Further oxidation of the sulfur atom in this compound can lead to the formation of sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'). Initially, the thiol would be converted to a sulfide (B99878), for example, through alkylation. Subsequent oxidation of the resulting sulfide can yield the corresponding sulfoxide (B87167) and then the sulfone. organic-chemistry.org

The oxidation of sulfides to sulfoxides is typically achieved using reagents like hydrogen peroxide (H₂O₂). libretexts.org More vigorous oxidation, often with a peroxyacid, will convert the sulfoxide to a sulfone. libretexts.org A variety of catalytic systems have been developed to achieve selective oxidation. For instance, different metal carbides can catalyze the oxidation of sulfides to either sulfoxides or sulfones with high efficiency. organic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, in the presence of H₂O₂, can also facilitate the selective synthesis of sulfoxides and sulfones. organic-chemistry.org

Table 2: Selected Methods for Sulfide Oxidation

SubstrateOxidizing SystemProductKey FeatureReference
Sulfides30% H₂O₂ / Tantalum carbideSulfoxidesHigh yields organic-chemistry.org
Sulfides30% H₂O₂ / Niobium carbideSulfonesEfficient conversion organic-chemistry.org
SulfidesH₂O₂ / 2,2,2-TrifluoroacetophenoneSulfoxides or SulfonesSelectivity dependent on conditions organic-chemistry.org
SulfidesSelectfluor / H₂OSulfoxides or SulfonesRapid and high yielding organic-chemistry.org
SulfidesUrea-hydrogen peroxideSulfoxides or SulfonesSolid-state reaction organic-chemistry.org

This table summarizes various methods for the oxidation of sulfides, which is a key step in the pathway from thiols to sulfoxides and sulfones.

Formation of Disulfides

Metal Coordination and Chelation Behavior

The sulfur atom in the thiol group, with its available lone pairs of electrons, can act as a ligand, coordinating to metal ions to form metal complexes. When a ligand binds to a metal ion through more than one donor atom, it is termed a chelating agent, and the resulting complex is a chelate. libretexts.orgnumberanalytics.com Molecules containing a thiol group can exhibit this behavior, particularly if other coordinating atoms are present in the structure, allowing for the formation of a stable ring structure with the metal ion.

The ethanethiol (B150549) portion of this compound provides a sulfur donor atom. The presence of the chlorine atom on the phenyl ring could potentially influence the coordination properties. The stability of such metal complexes is influenced by factors such as the nature of the metal ion, the solvent, and the pH. Thiol-containing compounds are known to form stable complexes with various transition metals. This chelating ability is a critical aspect of their function in various chemical and biological systems, including their use in removing toxic heavy metals from the body. nih.gov

Radical Chemistry and Polymerization Initiation Mechanisms

Thiols can participate in radical reactions. The S-H bond in a thiol is weaker than the O-H bond in an alcohol, making it more susceptible to homolytic cleavage to form a thiyl radical (RS•). libretexts.org These thiyl radicals can act as initiators in certain polymerization reactions. wikipedia.org

In a typical thiol-ene polymerization, a thiyl radical, generated via photolysis or thermolysis, adds across a carbon-carbon double bond (an 'ene') of a monomer. beilstein-journals.org This addition creates a carbon-centered radical, which can then abstract a hydrogen atom from another thiol molecule, regenerating a thiyl radical and propagating the chain reaction. beilstein-journals.org This process continues until the chain is terminated by radical-radical coupling or disproportionation. nih.gov

Radical polymerization is a versatile method for producing a wide range of polymers. wikipedia.org The initiation step, where a radical is first generated, is crucial. wikipedia.org While common initiators include peroxides and azo compounds, thiols can also serve this role, particularly in specific polymerization systems like thiol-ene reactions. libretexts.org

Reactivity of the Chlorophenyl Moiety

The reactivity of the chlorophenyl group in this compound is dictated by the interplay of the chloro and ethanethiol substituents on the aromatic ring. The chlorine atom, being an electronegative halogen, and the sulfur-containing alkyl chain both influence the electron density and accessibility of the benzene (B151609) ring to various reagents.

Aromatic substitution reactions on the chlorophenyl ring of this compound can proceed through either electrophilic or nucleophilic pathways, with the outcome heavily dependent on the reaction conditions and the nature of the attacking species.

Nucleophilic Aromatic Substitution (SNAr): The presence of a halogen atom makes the chlorophenyl moiety a potential substrate for nucleophilic aromatic substitution (SNAr). vapourtec.com In this type of reaction, a nucleophile displaces the chloride ion. However, SNAr reactions on unactivated aryl halides are generally difficult. iscnagpur.ac.in The reaction is greatly facilitated if the aromatic ring possesses strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). iscnagpur.ac.inlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. vapourtec.comlibretexts.org In this compound, the ethanethiol substituent is not a strong electron-withdrawing group, suggesting that forcing conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, might be necessary for nucleophilic substitution to occur. iscnagpur.ac.in

The carbon-chlorine (C-Cl) bond in the chlorophenyl group serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. nih.govorgsyn.org

The C-Cl bond can undergo oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), initiating catalytic cycles like the Suzuki, Stille, or Hiyama reactions to form new C-C bonds, or the Buchwald-Hartwig amination to form C-N bonds. For instance, coupling with organoboron reagents (Suzuki coupling), organotin reagents (Stille coupling), or organosilicon reagents (Hiyama coupling) could be used to introduce new aryl, vinyl, or alkyl groups in place of the chlorine atom. mdpi.comsioc-journal.cn

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving aryl chlorides, which could be adapted for this compound.

Coupling ReactionCatalyst System (Example)Coupling PartnerBase/ActivatorSolventReference
Hiyama CouplingPd(OAc)₂ / PPh₃ / CuIAryl vinylsilaneTBAFTHF sioc-journal.cn
Stille CouplingPd(PPh₃)₄Organostannane (e.g., Aryltributylstannane)Not always requiredTHF / Toluene mdpi.com
Buchwald-Hartwig C-S CouplingPd(OAc)₂ / Ligand (e.g., DiPPF)ThiolBase (e.g., Cs₂CO₃)Toluene / Dioxane nih.govorgsyn.org

Potential for Aromatic Substitution Reactions

Intramolecular Reactions and Cyclization Pathways Involving Sulfur and Chlorine

The molecular architecture of this compound, featuring a nucleophilic thiol group and an electrophilic carbon atom (bearing the chlorine) separated by a flexible ethyl bridge, is conducive to intramolecular reactions. These reactions can lead to the formation of sulfur-containing heterocyclic systems, which are significant scaffolds in medicinal and materials chemistry. docsity.com

A primary pathway involves the intramolecular nucleophilic attack of the sulfur atom on the aromatic carbon bearing the chlorine. This can occur via two main mechanisms:

Direct Nucleophilic Aromatic Substitution (SNAr): Under basic conditions, the thiol group can be deprotonated to form a more potent thiolate nucleophile. This thiolate can then attack the ipso-carbon, displacing the chloride and forming a six-membered dihydrobenzothiophene ring. The feasibility of this direct SNAr pathway depends on the electronic activation of the ring, as previously discussed.

Transition-Metal-Catalyzed Cyclization: A more versatile approach is the use of a transition metal catalyst, such as palladium or copper, to facilitate the intramolecular C-S bond formation. rsc.org This process can be viewed as an intramolecular variant of the Buchwald-Hartwig C-S coupling reaction. The catalytic cycle would involve oxidative addition of the C-Cl bond to the metal center, followed by coordination of the sulfur atom and subsequent reductive elimination to form the cyclized product. This method often proceeds under milder conditions and with greater functional group tolerance than non-catalyzed alternatives.

These cyclization reactions are valuable for synthesizing fused heterocyclic compounds like dibenzo[b,f]thiepines and related structures. docsity.com For example, derivatives of this compound could serve as key precursors for these complex ring systems. Research into the synthesis of thieno[2,3-b] Current time information in Bangalore, IN.benzothiopyran-4-ones and other fused thia-heterocycles demonstrates the utility of cyclization strategies involving thiol and halo-aromatic functionalities. researchgate.netresearchgate.netkoreascience.kr

The table below outlines examples of cyclization reactions that form sulfur-containing heterocycles from related precursors.

Precursor TypeReaction TypeCatalyst/ReagentProduct TypeReference
β-(Benzo[b]thienyl)-α-mercaptoacrylic acidIodine-mediated cyclizationI₂ in NitrobenzeneThieno[2,3-b] Current time information in Bangalore, IN.benzothiophen-2-carboxylic acid rsc.org
o-Iodoaniline with a tethered alkyneIntramolecular Larock AnnulationPd(OAc)₂ / PPh₃ / K₂CO₃Fused Tricyclic Indole encyclopedia.pub
2-YnylphenolsBase-catalyzed intramolecular cyclizationCs₂CO₃2-Substituted Benzo[b]furans rsc.org
β,β-bis-(Benzo[b]thienyl)dehydroalaninesPalladium/Copper-catalyzed cyclizationPd(OAc)₂ / Cu(OAc)₂Pyrrole derivatives uminho.pt

Advanced Spectroscopic and Computational Characterization of 2 2 Chlorophenyl Ethanethiol

Conformational Analysis and Rotational Isomerism in Ethanethiol (B150549) Derivatives

Conformational analysis of ethanethiol and its derivatives shows the existence of different spatial arrangements of atoms due to rotation around single bonds. byjus.com For ethanethiol, evidence from low-temperature infrared spectroscopy indicates the presence of multiple molecular conformations. osti.gov Specifically, conformations with C1 symmetry are found exclusively in crystalline ethanethiol. osti.gov

Computational studies on ethanethiol have identified two primary conformers: trans and gauche. researchgate.netresearchgate.net The gauche conformer is reported to be more stable than the trans conformer. researchgate.netresearchgate.net The energy difference between these conformers has been calculated to be approximately 0.3 kcal/mol. researchgate.netacs.org The rotational barriers around the C-C and C-S bonds in ethanethiol have also been calculated, providing insight into the energy required for interconversion between conformers. researchgate.net This fundamental understanding of ethanethiol's conformational landscape provides a basis for understanding the more complex conformational preferences of its substituted derivatives, such as 2-(2-Chlorophenyl)ethanethiol. The introduction of a bulky and electronegative chlorophenyl group is expected to significantly influence the rotational barriers and the relative stability of the conformers.

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of this compound. nih.govchemrxiv.org

Density Functional Theory (DFT) Applications for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles. nih.govacs.org These calculations can also predict the vibrational frequencies of the molecule. researchgate.netresearchgate.net

For related compounds, DFT has been used to study various conformers and their minimum energies by scanning the potential energy surface. nanobioletters.com The accuracy of these calculations is often validated by comparing the theoretical results with experimental data, which generally show good agreement. nih.govnanobioletters.com This approach allows for the prediction of the most stable conformation of this compound and the energy differences between its various rotational isomers.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.govresearchgate.net The MEP map displays regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For various organic molecules, MEP analysis has been performed to understand chemical reactivity and intermolecular interactions. researchgate.netresearchgate.net In the context of this compound, an MEP analysis would reveal the electron-rich regions, likely around the sulfur and chlorine atoms, and the electron-deficient regions, which are crucial for understanding its interaction with other molecules and its potential role in chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comethz.ch The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netniscpr.res.in A small HOMO-LUMO gap suggests high reactivity. numberanalytics.comresearchgate.net

Calculations of HOMO and LUMO energies for related compounds have been used to understand their electronic properties and reactivity. researchgate.netresearchgate.net For this compound, FMO analysis would help in predicting its behavior in chemical reactions, such as cycloadditions or nucleophilic/electrophilic substitutions, by identifying the orbitals most likely to be involved in bond formation. wikipedia.orgnumberanalytics.com

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in a compound. nih.govuni-siegen.deksu.edu.sa These techniques are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their vibrational modes. uni-siegen.deksu.edu.sa

For ethanethiol and its derivatives, IR and Raman spectra have been used to identify characteristic vibrational modes. researchgate.netacs.org For instance, the S-H stretching vibration in thiols typically appears in a specific region of the IR spectrum. The spectra can also distinguish between different conformers of a molecule, as their different symmetries result in distinct vibrational frequencies. researchgate.net

In the case of this compound, a detailed analysis of its IR and Raman spectra, often aided by DFT calculations to assign the observed vibrational bands, would confirm the presence of the chlorophenyl group, the ethanethiol chain, and the thiol functional group. researchgate.netresearchgate.net

Table 1: Hypothetical Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
S-HStretching2550 - 2600
C-SStretching600 - 700
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-ClStretching600 - 800

Note: This table is illustrative and based on typical ranges for these functional groups. Actual values would require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule, including the connectivity of atoms and their spatial arrangement. organicchemistrydata.orglongdom.orgyoutube.com Both ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.

The chemical shift of a nucleus in an NMR spectrum provides information about its local electronic environment. youtube.com For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethane (B1197151) chain, and the thiol (-SH) proton. The coupling patterns (splitting) between adjacent protons would help to confirm the connectivity. youtube.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are particularly useful for establishing the stereochemistry of a molecule by revealing through-bond correlations between protons. longdom.org For complex molecules, NMR data can help differentiate between diastereomers by revealing distinct correlation patterns. longdom.org In the case of this compound, detailed NMR analysis would be crucial for the unambiguous assignment of its regiochemistry (the position of the chloro substituent on the phenyl ring) and for studying the relative orientation of the substituents in its stable conformers. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)7.0 - 7.5Multiplet
-CH₂-S2.8 - 3.2Triplet
Ar-CH₂-3.0 - 3.4Triplet
-SH1.5 - 2.0Triplet

Note: This table is illustrative and based on typical chemical shift values. Actual values would require experimental measurement.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry provides the high-accuracy mass measurement necessary to determine the elemental formula of a compound. For this compound, the expected exact mass can be calculated based on the masses of its constituent atoms.

Expected High-Resolution Mass Spectrometry Data

The molecular formula for this compound is C₈H₉ClS. The expected high-resolution mass for the molecular ion [M]⁺˙ would be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ³²S). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak for the [M+2]⁺˙ ion (containing ³⁷Cl) at an intensity of approximately one-third of the molecular ion peak.

A hypothetical data table for the expected high-resolution mass spectrometry results is presented below. This table illustrates the kind of data that would be obtained from an HRMS experiment, confirming the elemental composition of the parent molecule and its major fragments.

Ion FormulaCalculated m/zObserved m/z (Hypothetical)Mass Difference (ppm)Proposed Fragment Structure
[C₈H₉³⁵ClS]⁺˙172.0113172.01151.16Molecular Ion
[C₈H₉³⁷ClS]⁺˙174.0084174.00861.15Molecular Ion with ³⁷Cl isotope
[C₇H₆³⁵Cl]⁺125.0158125.0156-1.60Loss of CH₂SH radical (Benzylic cleavage)
[C₇H₆³⁷Cl]⁺127.0129127.0127-1.57Loss of CH₂SH radical with ³⁷Cl isotope
[C₆H₄Cl]⁺111.0025111.0023-1.80Loss of C₂H₅S radical
[CH₂SH]⁺46.990446.9902-4.26Ethanethiol fragment

Detailed Research Findings and Fragmentation Pattern

In a typical electron ionization (EI) high-resolution mass spectrometry experiment, the this compound molecule would undergo fragmentation, providing valuable structural information. The fragmentation pattern is predictable based on the stability of the resulting carbocations and radicals.

The primary fragmentation pathways expected for this compound are:

Benzylic Cleavage: The bond between the chlorophenyl ring and the ethanethiol side chain is susceptible to cleavage. This would result in the formation of a stable chlorobenzyl cation ([C₇H₆Cl]⁺) and a methylthiol radical (•CH₂SH), or a chlorobenzyl radical and a methylthiol cation ([CH₂SH]⁺). The chlorobenzyl cation is expected to be a prominent peak in the spectrum due to the stability conferred by the aromatic ring. The presence of the chlorine atom would result in an isotopic cluster for this fragment.

Loss of the Thiol Group: Cleavage of the C-S bond could lead to the loss of the thiol group as a radical (•SH), resulting in a [C₈H₈Cl]⁺ fragment.

Fragmentation of the Ethyl Chain: Cleavage within the ethyl group could also occur, leading to smaller fragments. For instance, the loss of an ethylene (B1197577) molecule (C₂H₄) from the molecular ion could occur through rearrangement.

Aromatic Ring Fragmentation: At higher energies, the chlorophenyl ring itself can fragment, although this is generally less favorable than the cleavage of the side chain.

Analytical Methodologies for Detection and Quantification of 2 2 Chlorophenyl Ethanethiol

Chromatographic Techniques for Separation and Detection

Chromatographic methods are paramount for the analysis of 2-(2-Chlorophenyl)ethanethiol, offering high-resolution separation from complex sample components, which is crucial for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the analyte in the gas phase followed by its detection based on its mass-to-charge ratio.

Detailed Research Findings: For related volatile sulfur compounds, GC-MS methods have been extensively developed. For instance, in the analysis of ethylene (B1197577) oxide and its derivative 2-chloroethanol, GC-MS/MS is the technique of choice, providing high sensitivity and selectivity. researchgate.netgcms.cz Methods often involve derivatization to improve volatility or detection, a strategy that could be applicable to this compound. researchgate.net The use of comprehensive two-dimensional gas chromatography (GCxGC) can further enhance separation power, which is particularly useful for isolating target analytes from complex matrices. aic.gov.au In forensic analysis of nerve agent metabolites, which can be structurally complex, GC-MS and GC-MS/MS have proven effective for unequivocal identification in biological samples. opcw.org

A typical GC-MS/MS method involves optimizing parameters such as the injection mode, column type, temperature programming, and mass spectrometer settings (e.g., selection of precursor and product ions for multiple reaction monitoring, MRM). For volatile sulfur compounds, headspace solid-phase microextraction (HS-SPME) is a common sample introduction technique that concentrates analytes before they enter the GC system. mdpi.comsigmaaldrich.com

ParameterTypical Condition for Volatile Sulfur CompoundsRelevance for this compound
Column Low-polarity column (e.g., DB-5) for initial separation. researchgate.netA similar non-polar column would likely be suitable due to the phenyl group.
Injection Splitless or PTV (Programmed Temperature Vaporization)To enhance sensitivity for trace-level detection.
Carrier Gas Helium or HydrogenStandard for GC applications.
MS Mode Electron Ionization (EI), Multiple Reaction Monitoring (MRM) researchgate.netEI provides characteristic fragmentation patterns for identification; MRM enhances selectivity and sensitivity for quantification.
Sample Prep HS-SPME with fibers like DVB/CAR/PDMS mdpi.comPotentially effective for extracting this compound from non-biological complex matrices.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For thiols that are less volatile, non-volatile, or thermally labile, High-Performance Liquid Chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods. researchgate.netbiomedpharmajournal.org

Detailed Research Findings: LC-MS/MS methods are widely used for the simultaneous determination of multiple compounds in a single run. For example, a method was developed to quantify clopidogrel, which contains a 2-chlorophenyl group, and its metabolites in plasma. nih.gov This demonstrates the capability of LC-MS/MS to handle structurally related compounds. The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a modifier like formic acid to improve ionization. nih.govmdpi.com

Recent advances in ultra-high-performance liquid chromatography (UHPLC) using columns with smaller particle sizes (sub-2 µm) have enabled faster analysis times and improved resolution, which is beneficial for high-throughput screening. americanpharmaceuticalreview.com Detection in LC-MS/MS is highly sensitive and selective, using modes like MRM to monitor specific precursor-to-product ion transitions. nih.govlcms.cz For thiols specifically, derivatization with reagents like monobromobimane (B13751) (MBB) or 4,4'-dithiodipyridine (DTDP) can be employed prior to HPLC analysis to introduce a fluorescent or UV-active chromophore, enhancing detection by fluorescence or UV-Vis detectors. unipd.itmdpi.com

ParameterTypical Condition for Thiol Analysis by LC-MS/MSRelevance for this compound
Column Reversed-phase C18 or C8 nih.govamericanpharmaceuticalreview.comThe hydrophobic nature of the chlorophenyl group makes a C18 column a suitable choice.
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic Acid nih.govStandard conditions for reversed-phase separation and positive ion mode ESI.
Ionization Electrospray Ionization (ESI), positive or negative modeESI is a soft ionization technique suitable for preventing fragmentation of the parent molecule.
MS Detection Triple Quadrupole (QqQ) with Multiple Reaction Monitoring (MRM) nih.govProvides high selectivity and sensitivity for quantitative analysis.
Derivatization Pre-column derivatization with fluorescent probes (e.g., SBD-F) mdpi.comCan be used to enhance detection if a standard UV or MS detector lacks sufficient sensitivity.

Considerations for Reverse Phase HPLC Method Development

Developing a robust reverse-phase HPLC method requires careful optimization of several parameters to achieve adequate separation and peak shape. nih.gov

Column Selection : The choice of a stationary phase is critical. A C18 column is a common starting point for hydrophobic compounds like this compound. mdpi.com The end-capping of the silica-based packing material can influence peak shape by minimizing interactions with residual silanol (B1196071) groups.

Mobile Phase Composition : The ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer controls the retention time. A gradient elution, where the solvent strength is increased over time, is often necessary to separate compounds with a wide range of polarities.

pH of Mobile Phase : The pH of the aqueous component can affect the ionization state of the thiol group (pKa typically 9-12), which in turn influences its retention and peak shape. unipd.it Buffering the mobile phase is essential for reproducible results.

Flow Rate and Temperature : Adjusting the flow rate and column temperature can optimize resolution and analysis time. Higher temperatures reduce mobile phase viscosity, which can improve efficiency but may also affect column stability. mdpi.com

Derivatization : Since thiols may lack a strong chromophore for UV detection, pre- or post-column derivatization is a common strategy. mdpi.com Reagents like N-cyclohexylmaleimide (NcHM) can be used to add a UV-active group, allowing for sensitive detection. nih.gov

Spectrophotometric Methods for Thiol Detection

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of total thiol content, although they generally lack the specificity of chromatographic techniques. mdpi.combmglabtech.com

Detailed Research Findings: These methods are typically based on a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer. rsc.org The most well-known method is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). bmglabtech.comrsc.org DTNB reacts with the sulfhydryl group of a thiol to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a strong absorbance at 412 nm. bmglabtech.com The method is rapid and simple, but it provides a measure of the total thiol concentration rather than identifying individual thiol compounds. bmglabtech.comrsc.org

Other reagents, such as 1-benzyl-2-chloropyridinium (B76325) bromide, can also be used for derivatization, leading to the formation of S-pyridinium derivatives that can be detected in the UV range. researchgate.net While less sensitive than fluorescence-based assays, spectrophotometric methods are suitable for applications where high concentrations of thiols are expected or when a rapid, simple quantification of total thiols is sufficient. bmglabtech.comthermofisher.com

MethodReagentDetection Wavelength (λmax)Key Features
Ellman's Assay 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)412 nm bmglabtech.comSimple, rapid, widely used for total thiol quantification. rsc.org
Pyridinium Derivatization 1-benzyl-2-chloropyridinium bromide~316-321 nm researchgate.netForms stable derivatives detectable by UV spectroscopy.

Electrochemical Detection Methods

Electrochemical methods provide a highly sensitive alternative for the detection of electroactive compounds like thiols. mdpi.com These techniques measure the current resulting from the oxidation or reduction of the analyte at an electrode surface.

Detailed Research Findings: Amperometric detection, often coupled with HPLC, can achieve very low detection limits for thiols. mdpi.com The detection principle can be based on the direct oxidation of the thiol group at a specific potential. electrochemsci.org However, to improve selectivity and reduce the required overpotential, chemically modified electrodes are often employed. acs.org For instance, electrodes modified with catalysts like pyrroloquinoline quinone (PQQ) can facilitate the electrochemical oxidation of thiols at lower potentials, enhancing selectivity against potential interferences. acs.orgscilit.com

Another approach involves immobilizing a disulfide compound on a gold electrode. electrochemsci.org The presence of thiols in a sample leads to a thiol-disulfide exchange reaction, which can be monitored electrochemically. electrochemsci.org These sensor-based methods can be rapid, simple, and highly sensitive, with some achieving detection limits in the picomolar range. electrochemsci.orgrsc.org

Optimization of Sample Preparation Strategies for Complex Matrices (Excluding Biological/Clinical)

Effective sample preparation is crucial for removing interferences and concentrating the analyte before instrumental analysis, especially when dealing with complex, non-biological matrices such as environmental or industrial samples. drawellanalytical.comeurachem.org

Detailed Research Findings: For complex matrices like tea or cocoa, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular extraction technique. lcms.cz This is often followed by a clean-up step using solid-phase extraction (SPE). A "pass-through" SPE protocol, where the extract is passed through a cartridge that retains interferences while allowing the analytes to pass through, can be very effective and fast. lcms.cz Sorbents like Oasis PRiME HLB are designed to remove fats, pigments, and other co-extractives from the sample. lcms.cz

For volatile analytes in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction and pre-concentration technique. aic.gov.ausigmaaldrich.com The choice of fiber coating (e.g., Carboxen/PDMS) is critical and must be optimized for the specific analyte. sigmaaldrich.com Other strategies to mitigate matrix effects include sample dilution, the use of internal standards, and matrix-matched calibration. drawellanalytical.com The standard addition method, where known amounts of the analyte are added to the sample, is a robust way to correct for signal suppression or enhancement caused by the matrix. drawellanalytical.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Transformations

2-(2-Chlorophenyl)ethanethiol is a bifunctional compound, meaning it has two distinct reactive parts: the thiol (-SH) group and the chloro-substituted aromatic ring. This dual reactivity makes it a versatile building block in multi-step synthesis, where different reactions can be performed sequentially at these two sites. masterorganicchemistry.com The thiol group is nucleophilic and can readily react with electrophiles, while the chlorophenyl group can participate in various coupling reactions or substitutions. vulcanchem.com This allows for the controlled and stepwise construction of more complex molecules. masterorganicchemistry.com

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry and materials science. nou.edu.ng The structure of this compound is well-suited for constructing fused heterocyclic systems, particularly those containing sulfur. The ethanethiol (B150549) portion of the molecule can be used to form a sulfur-containing ring through cyclization reactions.

For instance, the thiol group can react with a suitable functional group on an adjacent molecule or within the same molecule to close a ring. One notable application is in the synthesis of thieno[2,3-b]quinoline derivatives. In this type of reaction, the this compound can be reacted with a quinoline (B57606) precursor. The thiol group attacks a reactive site on the quinoline core, leading to the formation of a new thiophene (B33073) ring fused to the quinoline system. The presence of the chlorophenyl group on the resulting molecule offers a site for further modification, allowing for the creation of a library of related compounds with potentially diverse biological activities. ias.ac.in

Table 1: Examples of Heterocyclic Ring Systems Potentially Derived from Thiol Precursors

Heterocyclic System Precursor Functional Groups Potential Reaction Type
Thiophene Thiol, Alkyne/Halide Cyclization/Condensation
Thiazole Thiol, Amide/Nitrile Condensation
Benzothiazole Aminothiophenol, Carboxylic Acid Cyclocondensation

This table illustrates general synthetic strategies for sulfur-containing heterocycles where a thiol, such as this compound, could serve as a key reactant.

The development of new polymers and coatings often relies on monomers with specific functional groups that can undergo polymerization. researchgate.net Thiols are known to participate in certain types of polymerization reactions, most notably thiol-ene reactions, where a thiol adds across a double bond, and in the formation of poly(thioether)s.

While specific examples detailing the use of this compound in large-scale polymer production are not widespread, its structure suggests potential applications. It could serve as a monomer or a chain-transfer agent in polymerization processes. For example, it could be incorporated into polyester (B1180765) or polyurethane resins to introduce sulfur atoms and a chlorinated aromatic group into the polymer backbone. mdpi.comnih.gov These modifications can influence the final properties of the material, such as its refractive index, thermal stability, and resistance to chemical degradation. wiley-vch.de The presence of the chlorine atom, in particular, can enhance flame retardancy and adhesion properties in coatings. mdpi.com

In the context of advanced coatings, the thiol group can also be used to anchor the molecule to a metal surface, forming self-assembled monolayers that can protect against corrosion or modify the surface properties of the material.

Synthesis of Complex Heterocyclic Compounds

Application in Ligand Design for Coordination Chemistry

In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. orientjchem.org The design of ligands is crucial as it dictates the properties and reactivity of the resulting metal complex. rsc.orgwiley.com Sulfur-containing molecules, like this compound, are valued as "soft" ligands, which have a strong affinity for "soft" metal ions such as mercury(II), copper(I), and palladium(II). wikipedia.org

The thiol group (-SH) of this compound can deprotonate to form a thiolate (-S⁻), which then acts as a strong donor to the metal center. centralasianstudies.org This allows for the creation of stable metal-sulfur bonds. The ethan-1,2-diyl (-CH₂CH₂-) spacer provides flexibility to the ligand, allowing it to adopt various conformations to accommodate different metal coordination geometries. The 2-chlorophenyl group can also influence the electronic properties of the resulting complex and provides a site for further functionalization. While direct research on this specific molecule as a ligand is limited, related phosphino-ethanethiol ligands have been used to create stable technetium and rhenium complexes for radiopharmaceutical applications. researchgate.net This suggests that this compound could be a valuable component in designing new ligands for catalysis, sensing, or materials science. uni-wuerzburg.de

Precursor for Bioactive Molecule Synthesis (as a structural motif)

Many pharmaceuticals and biologically active compounds contain sulfur atoms and halogenated aromatic rings. diva-portal.org The thioether motif, which can be formed from thiols, is present in numerous pharmaceuticals. diva-portal.org The 2-(2-chlorophenyl) group is a structural feature found in several classes of drugs. Therefore, this compound serves as a valuable precursor that combines these two important structural motifs.

While not typically a final drug product itself, it can be used as a key building block in the synthesis of more complex molecules with potential therapeutic applications. evitachem.comsmolecule.com For example, the thiol group can be reacted to form a thioether linkage, incorporating the 2-chlorophenyl-ethyl moiety into a larger molecular scaffold. This approach is used in drug discovery to generate new chemical entities for biological screening. The presence of the chlorine atom can significantly impact the molecule's pharmacokinetic properties, such as its metabolism and ability to cross cell membranes. evitachem.comsmolecule.com Derivatives of similar structures, such as 2-(2-chlorophenyl)-2-hydroxycyclohexanone, have been investigated for their potential analgesic and anticonvulsant properties. evitachem.comsmolecule.com

Table 2: Research Findings on Related Bioactive Structures

Related Compound Class Potential Biological Activity Synthetic Role of Precursor Reference
Ketamine Metabolites Anesthetic, Analgesic Intermediate for synthesis evitachem.com, smolecule.com
Benzimidazole Derivatives Antiproliferative, Antimicrobial Building block for core structure

Utility in Redox Catalysis and as a Component of Sulfur-Based Reagents

The thiol group of this compound can participate in redox (reduction-oxidation) reactions. Thiols can be oxidized to form disulfides (R-S-S-R), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). acs.org This reversible oxidation-reduction chemistry is crucial in many biological processes and can be harnessed in chemical catalysis. vulcanchem.com

Although specific catalytic applications of this compound are not extensively documented, its chemical nature makes it a candidate for use in redox-active systems. For example, it could act as a reductant or as a precursor to a catalytic species in certain organic transformations. nih.gov Furthermore, it can be used to synthesize other sulfur-based reagents. wiley.com For instance, reaction with an oxidizing agent would yield the corresponding disulfide, which could have its own distinct applications. Similarly, it could be used to prepare specialized thioesters or other sulfur-containing compounds that act as reagents in organic synthesis. organic-chemistry.org The presence of the chlorophenyl group can modulate the redox potential of the thiol group and influence the stability and reactivity of the oxidized species.

Environmental Fate and Degradation Studies of 2 2 Chlorophenyl Ethanethiol

Biodegradation Pathways in Environmental Compartments

The breakdown of 2-(2-Chlorophenyl)ethanethiol in the environment is significantly influenced by microbial activity. Microorganisms in soil and water can utilize this compound as a substrate, leading to its degradation. The primary mechanisms involved are aerobic and anaerobic degradation.

Under aerobic conditions, microorganisms employ enzymes like monooxygenases and dioxygenases to introduce oxygen into the molecule, initiating the breakdown process. wseas.comgavinpublishers.com This oxidative degradation typically involves the cleavage of the aromatic ring and transformation of the thiol group. gavinpublishers.comresearchgate.net The presence of a chlorine atom on the phenyl ring can influence the rate and pathway of degradation, as halogenated compounds can sometimes be more resistant to microbial attack. nih.govmdpi.com

Research on similar compounds suggests that the initial steps in the biodegradation of aromatic thiols may involve oxidation of the thiol group to a sulfonate, followed by cleavage of the carbon-sulfur bond. For chlorinated aromatic compounds, the initial attack often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols, which are then further metabolized. gavinpublishers.com The specific bacterial and fungal species capable of degrading this compound and the complete sequence of metabolic intermediates have not been fully elucidated in the available literature. However, studies on related compounds indicate that genera such as Pseudomonas, Bacillus, and various fungi are often involved in the degradation of aromatic and chlorinated compounds. nih.govmdpi.comresearchgate.net

Mobility and Transformation Characteristics in Aquatic and Soil Systems

The movement and transformation of this compound in the environment are governed by its physical and chemical properties and its interactions with soil and water components.

Transformation in Aquatic Systems: In aquatic systems, this compound can undergo various transformations. As discussed previously, biodegradation and photolysis are key transformation processes. The compound's solubility in water will influence its concentration in the water column and its availability for degradation. herts.ac.uk Volatilization from the water surface to the atmosphere can also occur, depending on the compound's vapor pressure and Henry's Law constant. nih.gov

Transformation in Soil Systems: In soil, the transformation of this compound is a complex interplay of biotic and abiotic processes. Biodegradation is a major pathway, with the rate and extent of degradation influenced by soil type, organic matter content, pH, moisture, and microbial population. mdpi.comfao.org The availability of the compound for degradation can be limited by its adsorption to soil particles. herts.ac.uk The formation of bound residues, where the compound or its metabolites become incorporated into the soil organic matter, can also occur, reducing its bioavailability. fao.org

The following table summarizes key parameters that influence the environmental fate of a chemical, though specific values for this compound are not available in the provided search results.

Table 1: Key Parameters Influencing Environmental Fate

Parameter Description General Influence on this compound's Fate
Water Solubility The maximum amount of a substance that can dissolve in water. Higher solubility increases mobility in water and availability for aquatic biodegradation.
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. Higher vapor pressure increases the likelihood of volatilization from soil and water surfaces.
Log P (Octanol-Water Partition Coefficient) A measure of the lipophilicity of a compound. A higher Log P suggests a greater tendency to adsorb to organic matter in soil and bioconcentrate in organisms.
Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) A measure of the tendency of a chemical to adsorb to soil organic carbon. A higher Koc indicates lower mobility in soil and less potential for leaching. herts.ac.uk
Biodegradation Half-life (DT50) The time it takes for 50% of the compound to be degraded by microorganisms. A shorter half-life indicates the compound is less persistent in the environment.
Photolysis Half-life The time it takes for 50% of the compound to be degraded by light. A shorter half-life indicates the compound is more susceptible to photodegradation.

| Hydrolysis Half-life | The time it takes for 50% of the compound to be broken down by reaction with water. | A shorter half-life indicates the compound is less stable in water. |

Environmental Analytical Monitoring Techniques (excluding human exposure)

Detecting and quantifying this compound in environmental samples like water and soil requires sensitive and specific analytical methods. nih.gov The choice of technique depends on the matrix (water, soil, sediment), the expected concentration levels, and the required level of confirmation. epa.govresearchgate.net

Commonly used analytical techniques for the determination of organic pollutants in environmental samples include:

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile organic compounds. When coupled with a mass spectrometer (GC-MS), it provides both high sensitivity and structural information for confident identification. researchgate.net For a compound like this compound, derivatization might be necessary to improve its volatility and chromatographic behavior.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for analyzing a wide range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.net Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers very high selectivity and sensitivity, making it a powerful tool for trace-level analysis in complex environmental matrices. mdpi.com

Sample Preparation: Before instrumental analysis, a sample preparation step is usually required to extract and concentrate the analyte from the environmental matrix and remove interfering substances. mdpi.com Common techniques include:

Liquid-Liquid Extraction (LLE): Used to extract analytes from aqueous samples into an immiscible organic solvent. mdpi.com

Solid-Phase Extraction (SPE): A technique where the analyte is adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a small volume of solvent. This is a widely used method for water and soil extracts.

Solid-Phase Microextraction (SPME): A solvent-free extraction technique where a coated fiber is exposed to the sample, and the adsorbed analytes are then thermally desorbed into the GC injector.

The following table provides an overview of analytical techniques applicable to the monitoring of this compound in environmental samples.

Table 2: Environmental Analytical Monitoring Techniques

Analytical Technique Principle Applicability for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. researchgate.net Suitable for the analysis of volatile degradation products or the derivatized parent compound in water and soil extracts.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive mass-based detection. mdpi.com Ideal for the direct analysis of this compound and its polar metabolites in water and soil extracts without derivatization.
Solid-Phase Extraction (SPE) A sample preparation technique that concentrates and purifies analytes from a solution by sorption onto a solid sorbent. A crucial step for cleaning up and concentrating the analyte from water and soil samples prior to GC or LC analysis.

| Liquid-Liquid Extraction (LLE) | A sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. mdpi.com | Can be used for the initial extraction of the analyte from water samples. |

Future Research Directions and Unexplored Avenues for 2 2 Chlorophenyl Ethanethiol

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of organothiols, while established, is continually evolving towards greater efficiency, selectivity, and sustainability. Future research on 2-(2-Chlorophenyl)ethanethiol will likely focus on moving beyond traditional methods to embrace advanced catalytic systems. The goal is to develop scalable, cost-effective, and environmentally benign processes for its production.

Recent advancements in catalysis offer promising pathways. For instance, transition-metal-catalyzed cross-coupling reactions have become powerful tools in C-S bond formation. Similarly, methods avoiding the use of volatile and malodorous thiols by employing alternative sulfur sources are gaining traction. rsc.org Photocatalysis, using visible light as a sustainable energy source, represents another frontier for green thiol synthesis. acs.orgacs.org

Key research objectives in this area include:

Transition-Metal Catalysis: Investigating catalysts based on palladium, copper, or nickel to facilitate the coupling of 2-chlorophenylethane derivatives with a sulfur source. Copper-catalyzed systems, for example, have shown high efficiency in the synthesis of related benzothiazoles. diva-portal.org

Photocatalytic Routes: Designing systems that use light to drive the synthesis, potentially under milder conditions and with higher specificity, reducing the need for thermal energy and harsh reagents. acs.orgacs.org

Catalyst-Free Innovations: Exploring catalyst-free reactions, such as the 1,6-conjugate addition of sulfur-based nucleophiles to para-quinone methides, which could be adapted for derivatives of the target compound. rsc.orgrsc.org

A comparative analysis of potential catalytic strategies highlights the direction of future synthetic efforts.

Catalytic ApproachPotential Catalyst/SystemKey AdvantagesRelevant Research Findings
Transition-Metal Catalysis Palladium or Copper ComplexesHigh efficiency, broad substrate scope, well-established mechanisms.Copper(II) has been used to catalyze the synthesis of 2-thiazolines, a related sulfur-containing heterocycle. researchgate.net
Photocatalysis Organic Dyes, Semiconductor NanocrystalsUses sustainable visible light, mild reaction conditions, high selectivity.Photocatalytic methods have been developed for the green synthesis of α-keton thiol esters from thioic acids and alkenes. acs.orgacs.org
Organocatalysis Amine-based catalysts (e.g., DABCO)Metal-free, lower toxicity, often milder conditions.DABCO has been shown to catalyze the 1,6-conjugate addition of organosulfur reagents to para-quinone methides. rsc.orgrsc.org
Green Chemistry Protocols Molybdenum-catalyzed oxidationUse of green oxidants like H₂O₂ or air, operational simplicity, scalability. rsc.orgAnionic polyoxomolybdate has been used as a catalyst for the selective oxidation of thiols. rsc.org

By focusing on these novel catalytic systems, future research can significantly enhance the accessibility and industrial viability of this compound.

Integration of Advanced Computational Modeling for Predictive Reactivity and Structure-Activity Relationships

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs. For this compound, integrating advanced computational modeling is a crucial next step to unlock its full potential. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into its electronic structure, conformational analysis, and reactivity.

Future computational studies should focus on:

Predicting Reactivity: Modeling reaction pathways to optimize synthetic conditions and predict the formation of byproducts. Computational analysis can elucidate the stability of intermediates and transition states in catalytic cycles. researchgate.net

Structure-Activity Relationships (SAR): Establishing quantitative structure-activity relationships (QSARs) to correlate the molecular structure of this compound and its derivatives with specific functional properties. purdue.edu This is particularly relevant if the compound is explored for biological or material applications, where the position of the chloro-substituent and the thiol group's reactivity are critical. mdpi.comnih.gov For instance, SAR studies on other compounds have shown that chloro substituents can significantly enhance cytostatic activity in cancer cell lines. mdpi.com

Conformational Analysis: The rotational barriers around the C-C and C-S bonds determine the molecule's three-dimensional shape, which influences its interactions with other molecules or surfaces. Computational scans of the potential energy surface can identify the most stable conformers. researchgate.net

Computational MethodResearch TargetPredicted PropertiesSignificance
Density Functional Theory (DFT) Reaction MechanismsTransition state energies, activation barriers, reaction kinetics.Optimizes synthetic routes and catalyst selection. researchgate.net
QSAR Modeling Structure-Function CorrelationBiological activity, material performance (e.g., binding affinity, electronic properties).Guides the design of new derivatives with enhanced properties. purdue.edu
Molecular Dynamics (MD) Conformational Space & InteractionsStable conformers, intermolecular interactions (e.g., in self-assembly), solvent effects.Predicts behavior in complex environments like solutions or on surfaces.
Time-Dependent DFT (TD-DFT) Electronic PropertiesUV-Vis spectra, excited state properties.Essential for applications in photonics and sensor technology. acs.org

These computational efforts will provide a theoretical framework to guide experimental work, enabling a more rational design of syntheses and applications for this compound.

Exploration of Emerging Applications in Functional Materials and Supramolecular Chemistry

The distinct functional groups of this compound—a reactive thiol group and a halogenated aromatic ring—make it an intriguing candidate for advanced materials. The thiol group is well-known for its ability to form strong bonds with noble metal surfaces, particularly gold, making it a prime anchor for creating self-assembled monolayers (SAMs). researchgate.net

Unexplored applications to be investigated include:

Self-Assembled Monolayers (SAMs): Using this compound to form well-ordered monolayers on gold or other metal substrates. The presence of the 2-chlorophenyl group would allow for fine-tuning of the surface properties, such as hydrophobicity, and could introduce specific intermolecular interactions within the monolayer. These tailored surfaces have applications in sensors, molecular electronics, and corrosion inhibition. sinica.edu.tw

Functional Polymers: Incorporating the molecule as a monomer or a functional pendant group in polymers. The thiol group can participate in thiol-ene "click" chemistry for efficient polymer synthesis, while the chlorophenyl group can enhance properties like thermal stability or flame retardancy.

Supramolecular Assemblies: The aromatic ring can engage in π-π stacking and other non-covalent interactions, which are fundamental to supramolecular chemistry. researchgate.net This could be exploited to build complex, multi-component architectures where the thiol group can act as a coordination site for metal ions, leading to novel metal-organic frameworks or coordination polymers. ohsu.edu

Chemosensors: The thiol group is redox-active and can bind to heavy metal ions. Chalcone derivatives, which also feature aromatic rings and reactive groups, have been investigated for sensing applications, suggesting a potential pathway for thiol-based sensors. researchgate.net A molecule like this compound could be the basis for fluorescent or electrochemical sensors for environmental monitoring.

Potential ApplicationRole of this compoundKey Functional Groups
Self-Assembled Monolayers Surface modification anchorThiol (-SH) for binding to gold; Chlorophenyl for tuning surface properties.
Functional Polymers Monomer or pendant groupThiol (-SH) for polymerization (thiol-ene); Chlorophenyl for polymer properties.
Supramolecular Chemistry Building block for complex structuresAromatic ring for π-stacking; Thiol for metal coordination. researchgate.net
Chemosensors Active sensing elementThiol (-SH) for binding to analytes (e.g., heavy metals). researchgate.net

Initiatives in Sustainable Chemistry for the Production and Utilization of Halogenated Organothiols

The future of any chemical's production and use is intrinsically linked to the principles of green and sustainable chemistry. nih.govitrcweb.org For a halogenated compound like this compound, this is particularly critical due to the potential environmental impact of halogenated organic compounds.

Future research must prioritize sustainability through the following initiatives:

Green Synthesis Routes: Developing synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous substances. unep.org This includes using water as a solvent, employing reusable catalysts, and designing reactions with high atom economy. sid.ir The use of greener solvents like ethyl acetate (B1210297) and oxidants like O₂ in photocatalytic reactions is a prime example. acs.org

Lifecycle Assessment: Evaluating the environmental impact of this compound from its synthesis to its final disposal or recycling. This holistic view helps identify and mitigate potential risks.

Recycling and Degradation: Investigating methods for recycling the compound from waste streams or designing it for controlled degradation into benign substances. Modern chemistry is increasingly focused on creating recycling processes to close the value chain for halogenated compounds. fu-berlin.de

Reducing Halogen-Related Hazards: While the chloro-substituent is key to the molecule's functionality, research should also explore strategies to minimize the risks associated with halogenated waste. This could involve developing more efficient processes that prevent the release of organochlorine byproducts. fu-berlin.de Pharmaceutical companies are already making significant strides in reducing solvent use and eliminating halogenated solvents in their manufacturing processes. acs.org

Sustainability PrincipleApplication to this compoundResearch Goal
Pollution Prevention Design syntheses that reduce or eliminate byproducts.Achieve high selectivity and yield in catalytic reactions. unep.org
Atom Economy Maximize the incorporation of all starting materials into the final product.Develop addition reactions (e.g., thiol-ene) rather than substitution reactions.
Use of Safer Solvents Replace traditional volatile organic compounds (VOCs) with water or green solvents.Perform reactions in aqueous media or solvent-free conditions. sid.irnih.gov
Energy Efficiency Employ reactions that proceed at ambient temperature and pressure.Utilize photocatalysis or highly active catalysts that lower activation energy. acs.org
Design for Degradation Build in features that allow the molecule to break down into harmless products after use.Study the environmental fate and design biodegradable derivatives.

By embedding these sustainable chemistry principles into future research, the development and application of this compound can proceed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chlorophenyl)ethanethiol, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(2-chlorophenyl)ethanol with thiolating agents (e.g., P2S5 or Lawesson’s reagent) under controlled temperatures (60–100°C) in anhydrous solvents like toluene. Purification involves column chromatography or distillation under reduced pressure to isolate the thiol product .
  • Key Considerations : Solvent choice (e.g., THF for better solubility), inert atmosphere (N2/Ar) to prevent oxidation of the thiol group, and stoichiometric ratios to minimize byproducts.

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify the thiol (-SH) proton (~1.5–2.5 ppm) and aromatic chlorophenyl signals.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 172.61) and fragmentation patterns .
  • FT-IR : The S-H stretch (~2550 cm<sup>-1</sup>) and C-Cl absorption (~750 cm<sup>-1</sup>) are diagnostic .

Q. What are the critical physical and chemical properties for safe handling and storage?

  • Properties :

  • Volatility : Low vapor pressure due to the thiol group’s polarity, requiring storage in airtight containers.
  • Reactivity : Susceptible to oxidation (forming disulfides); stabilized with antioxidants like BHT.
  • Toxicity : Acute exposure risks (e.g., respiratory irritation) necessitate PPE (gloves, fume hoods) .

Advanced Research Questions

Q. What strategies mitigate low yields in the synthesis of this compound derivatives?

  • Approaches :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency for aryl-thiol bond formation .
  • Temperature Optimization : Lowering reaction temperatures (e.g., 40°C) reduces side reactions like disulfide formation .
  • Protecting Groups : Use of tert-butyldimethylsilyl (TBS) groups to shield the thiol during multi-step syntheses .

Q. How can researchers resolve contradictory data on the biological activity of this compound?

  • Methodology :

  • Dose-Response Studies : Establish EC50/IC50 values across cell lines (e.g., HEK293, HepG2) to clarify potency variations .
  • Receptor Binding Assays : Radioligand displacement assays (e.g., using <sup>3</sup>H-labeled ligands) quantify affinity for targets like dopamine receptors .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in in vivo vs. in vitro activity .

Q. What methods optimize regioselectivity in derivatization reactions involving this compound?

  • Techniques :

  • Directed Ortho-Metalation : Use of directing groups (e.g., -SO2R) to control substitution patterns on the chlorophenyl ring .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., C-4 vs. C-5 on the phenyl ring) to guide synthetic design .
  • Enzymatic Catalysis : Lipases or cytochrome P450s achieve enantioselective modifications for chiral derivatives .

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